Methyl 4-methyl-2-nitrobenzoate
Overview
Description
Methyl 4-methyl-2-nitrobenzoate is a chemical compound that belongs to the class of organic compounds known as nitrobenzoates. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Methyl 4-methyl-2-nitrobenzoate has been used in scientific research as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a model compound for the study of various chemical reactions such as nucleophilic substitution, reduction, and oxidation. Additionally, Methyl 4-methyl-2-nitrobenzoate has been used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids.
Mechanism Of Action
The mechanism of action of Methyl 4-methyl-2-nitrobenzoate is not fully understood, but it is believed to involve the formation of reactive intermediates such as nitrenes and arynes. These intermediates can undergo various chemical reactions such as addition, elimination, and rearrangement, leading to the formation of new organic compounds. Additionally, Methyl 4-methyl-2-nitrobenzoate can undergo photochemical reactions under UV light, leading to the formation of highly reactive species such as singlet oxygen and free radicals.
Biochemical And Physiological Effects
The biochemical and physiological effects of Methyl 4-methyl-2-nitrobenzoate are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. However, it can cause skin and eye irritation upon contact, and inhalation of its vapors can cause respiratory irritation. Additionally, Methyl 4-methyl-2-nitrobenzoate can react with various biological molecules such as proteins and nucleic acids, leading to the formation of adducts and other modifications.
Advantages And Limitations For Lab Experiments
Methyl 4-methyl-2-nitrobenzoate has several advantages for lab experiments, including its relatively low cost, high purity, and easy availability. It is also a versatile starting material for the synthesis of various organic compounds. However, it has some limitations, including its low solubility in water and some organic solvents, and its potential reactivity with various biological molecules.
Future Directions
There are several future directions for the study of Methyl 4-methyl-2-nitrobenzoate, including its use as a fluorescent probe for the detection of various biological molecules, its application in the synthesis of new pharmaceuticals and agrochemicals, and its study as a model compound for various chemical reactions. Additionally, further studies are needed to investigate its potential toxicity and environmental impact, as well as its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
Methyl 4-methyl-2-nitrobenzoate is a versatile and useful compound that has been widely used in scientific research. Its unique properties and potential applications in various fields make it an important compound for the study of organic chemistry and biochemistry. Further studies are needed to fully understand its mechanism of action and potential applications, as well as its potential toxicity and environmental impact.
properties
IUPAC Name |
methyl 4-methyl-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVACYDFVBINGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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